Synthesis pathway of tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate
Synthesis pathway of tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate
An In-depth Technical Guide to the Synthesis of tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate
Abstract: The bicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its rigid, chair-chair conformation that allows for precise spatial orientation of substituents.[1][2] This guide provides a comprehensive, technically detailed pathway for the synthesis of tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate, a key intermediate for the development of novel therapeutics. We will dissect a robust three-step synthetic sequence, starting from the construction of the bicyclic core, followed by selective functionalization, and concluding with the installation of the tert-butoxycarbonyl (Boc) protecting group. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying strategic and mechanistic rationale for each transformation, ensuring both reproducibility and a deeper understanding of the process.
Strategic Overview: A Retrosynthetic Approach
The synthesis of complex molecules requires a logical and efficient strategy. A retrosynthetic analysis of the target compound reveals a clear and convergent pathway. The final step is the protection of an amino group, a standard transformation in organic synthesis. This leads back to a key intermediate, an amino-ketone, which can be derived from a more fundamental bicyclic dione.
The core logic is to first build the carbocyclic skeleton and then introduce the required functional groups. This approach minimizes potential side reactions and simplifies purification at each stage.
Figure 1: Retrosynthetic analysis of the target compound.
The Synthetic Pathway: From Core Construction to Final Product
The forward synthesis is designed as a robust three-step sequence. This pathway is selected for its reliance on well-established, high-yielding reactions and the commercial availability of the initial starting materials.
Figure 2: Overall three-step synthetic workflow.
Step 1: Synthesis of Bicyclo[3.3.1]nonane-3,9-dione
Core Principle: The construction of the bicyclo[3.3.1]nonane core is achieved via a tandem Michael addition-intramolecular aldol condensation sequence.[1] This powerful annulation strategy efficiently builds the complex bicyclic system in a single pot from simpler, acyclic, or monocyclic precursors. Reacting a cyclohexanone with an α,β-unsaturated aldehyde or ketone, such as acrolein, provides a direct route to the desired dione skeleton.[1][3]
Experimental Rationale: The use of a base catalyst, such as 1,1,3,3-tetramethylguanidine (TMG), facilitates both the initial Michael addition by generating the enolate of the cyclohexanone derivative and the subsequent intramolecular aldol condensation to close the second ring.[1] This one-pot approach is highly efficient, minimizing intermediate isolation and purification steps.
Step 2: Synthesis of 3-Aminobicyclo[3.3.1]nonan-9-one
Core Principle: The selective conversion of one ketone in the dione to an amine is accomplished through reductive amination. This classic transformation involves the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, followed by its immediate reduction to the corresponding amine.
Experimental Rationale: Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this purpose. It is mild enough not to reduce the ketone starting material but is highly effective at reducing the protonated imine intermediate as it forms. This selectivity is crucial for achieving a high yield of the desired amino-ketone without over-reduction to the diol or diamine. The use of ammonium acetate serves as both the ammonia source and a buffer to maintain a slightly acidic pH, which is optimal for imine formation.
Step 3: Synthesis of tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate
Core Principle: The final step involves the protection of the newly installed primary amine as a tert-butyl carbamate (Boc group). The Boc group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[4]
Experimental Rationale: The reaction is typically carried out using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), as the Boc-donating reagent.[4] A non-nucleophilic base, such as triethylamine (TEA), is added to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product. The reaction is generally clean, high-yielding, and purification is straightforward.
Detailed Experimental Protocols
Protocol for Step 1: Bicyclo[3.3.1]nonane-3,9-dione
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Reaction Setup: To a solution of a suitable cyclohexanone derivative (1.0 eq) in an appropriate solvent such as THF, add acrolein (1.2 eq).
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Catalyst Addition: Add a catalytic amount of 1,1,3,3-tetramethylguanidine (TMG) (approx. 0.1 eq).
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Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the dione.[1]
Protocol for Step 2: 3-Aminobicyclo[3.3.1]nonan-9-one
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Reaction Setup: In a round-bottomed flask, dissolve Bicyclo[3.3.1]nonane-3,9-dione (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 using glacial acetic acid.
-
Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the solution, ensuring the temperature is maintained below 30 °C.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Workup: Quench the reaction by the slow addition of 2M HCl until gas evolution ceases. Basify the mixture to a pH > 10 with aqueous NaOH. Extract the product with dichloromethane (3x).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude amino-ketone, which can be used in the next step without further purification or purified via chromatography if necessary.
Protocol for Step 3: tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate
-
Reaction Setup: Dissolve the crude 3-Aminobicyclo[3.3.1]nonan-9-one (1.0 eq) in a solvent mixture of THF and water.
-
Base and Reagent Addition: Add triethylamine (TEA) (2.0 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Workup: Remove the THF under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the final product as a solid.[4][5]
Data Summary
The following table outlines the expected materials and outcomes for the synthesis on a representative scale.
| Step | Key Reagents | Product | Expected Yield (%) |
| 1 | Cyclohexanone, Acrolein, TMG | Bicyclo[3.3.1]nonane-3,9-dione | 60-75% |
| 2 | Bicyclo[3.3.1]nonane-3,9-dione, NH₄OAc, NaBH₃CN | 3-Aminobicyclo[3.3.1]nonan-9-one | 70-85% |
| 3 | 3-Aminobicyclo[3.3.1]nonan-9-one, (Boc)₂O, TEA | tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate | 90-98% |
Conclusion
This guide has detailed a logical, efficient, and reproducible three-step synthesis for tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate. By leveraging a powerful Michael-Aldol annulation to construct the core, followed by selective reductive amination and standard Boc protection, this pathway provides reliable access to a valuable building block for drug discovery and development. The experimental choices have been rationalized to ensure high yields and selectivity, providing a self-validating system for chemists in the field. This intermediate stands ready for further elaboration, serving as a versatile platform for accessing a wide array of novel chemical entities.
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